

Technical Guide: Solubility Profile of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine
hydrobromide

Cat. No.: B1355225

[Get Quote](#)

Introduction

This document provides a comprehensive technical overview of the available solubility information for **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** (CAS Number: 63590-62-5). Due to the limited publicly available quantitative data for this specific compound, this guide focuses on summarizing the qualitative solubility characteristics and presenting standardized, industry-accepted protocols for its empirical determination. Furthermore, this guide provides the biological context of the compound as a known impurity of Terazosin and a reactant in the synthesis of leukotriene biosynthesis inhibitors.

Compound Identification:

- Chemical Name: **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**
- Synonyms: Piperazin-1-yl(tetrahydrofuran-2-yl)methanone hydrobromide, N-(Tetrahydro-2-furoylcarbonyl)piperazine hydrobromide[1]
- CAS Number: 63590-62-5[2][3][4]
- Molecular Formula: C₉H₁₇BrN₂O₂[1][5]
- Molecular Weight: 265.15 g/mol [5][6]
- Free Base CAS: 1-(Tetrahydro-2-furoyl)piperazine, 63074-07-7[7]

Solubility Profile

No specific quantitative solubility data (e.g., mg/mL at a given temperature) for **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** has been found in publicly available literature. However, qualitative descriptions suggest its general behavior in aqueous and organic solvents. The hydrobromide salt form is intended to improve aqueous solubility compared to its free base.^[6]

The table below summarizes the available qualitative data for the hydrobromide salt and its corresponding free base. It is important to note the conflicting reports regarding the water solubility of the free base.

Table 1: Qualitative Solubility Data

Compound Form	CAS Number	Solvent	Reported Solubility	Source(s)
Hydrobromide Salt	63590-62-5	Polar Solvents	Enhanced solubility	^[6]
Hydrobromide Salt	63590-62-5	Water	Soluble	^[5]
Free Base	63074-07-7	Water	Soluble	^[7]
Free Base	63074-07-7	Water	Sparingly Soluble	^[7]
Free Base	63074-07-7	Water	Fully Miscible	^[7]
Free Base	63074-07-7	Polar Organic Solvents (Ethanol, Methanol, DMSO)	Moderate Solubility	^[7]

Recommended Experimental Protocols for Solubility Determination

Given the absence of public quantitative data, researchers will need to determine the solubility profile empirically. The following are detailed, standard methodologies appropriate for pharmaceutical compounds like **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**.

Equilibrium Solubility Determination via Shake-Flask Method (ICH/WHO Guideline)

The Shake-Flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.^{[8][9]}

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Methodology:

- **Preparation:** Add an excess amount of the solid compound to a series of flasks or vials containing the desired test medium (e.g., purified water, pH 1.2, 4.5, and 6.8 buffers).^{[2][10]} The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.^[8]
- **Equilibration:** Seal the flasks and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.^{[2][10]}
- **Agitation:** Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.^[9] Preliminary studies should be conducted to determine the time required to reach equilibrium, which is confirmed when consecutive measurements of the solute concentration are constant.^[10]
- **Phase Separation:** After equilibration, allow the samples to stand, letting the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid using centrifugation and/or filtration (e.g., with a 0.45 µm PVDF filter). Care must be taken to avoid temperature changes during this step.
- **Quantification:** Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

- Replication: The experiment should be performed in triplicate at each pH condition to ensure the reliability of the results.[\[2\]](#)

pH-Solubility Profile Determination via Potentiometric Titration

This method is highly efficient for determining the intrinsic solubility and pKa of ionizable compounds.

Objective: To measure the solubility as a function of pH by titrating a suspension of the compound.

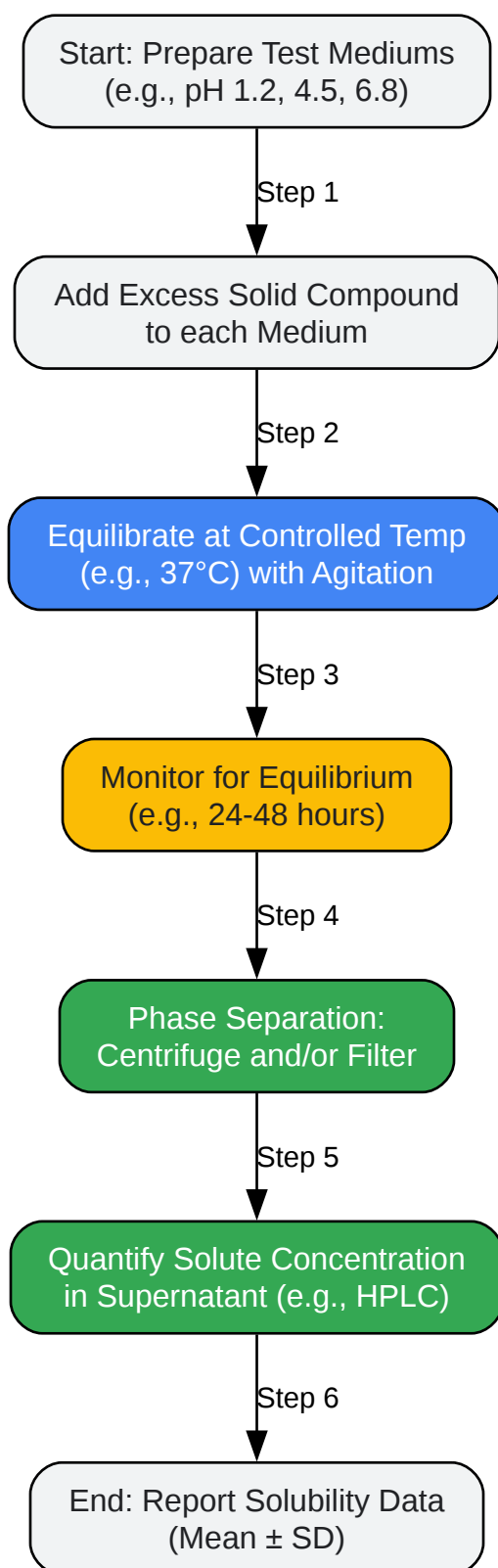
Methodology:

- Instrument Setup: Use a calibrated automated titrator equipped with a pH electrode.
- Sample Preparation: Create a suspension of the compound in water or a specific ionic strength medium.
- Titration: Titrate the suspension with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH). The instrument records the pH of the solution after each addition of titrant.
- Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. The point where the compound begins to precipitate or fully dissolves provides data to calculate the solubility at different pH values.
- Calculation: Specialized software uses the Henderson-Hasselbalch equation and mass balance principles to calculate the intrinsic solubility (solubility of the un-ionized form) and the pKa of the compound from the titration data.[\[11\]](#)

Visualizations: Workflows and Biological Context

Experimental Workflow

The following diagram illustrates the logical steps of the recommended Shake-Flask method for determining equilibrium solubility.

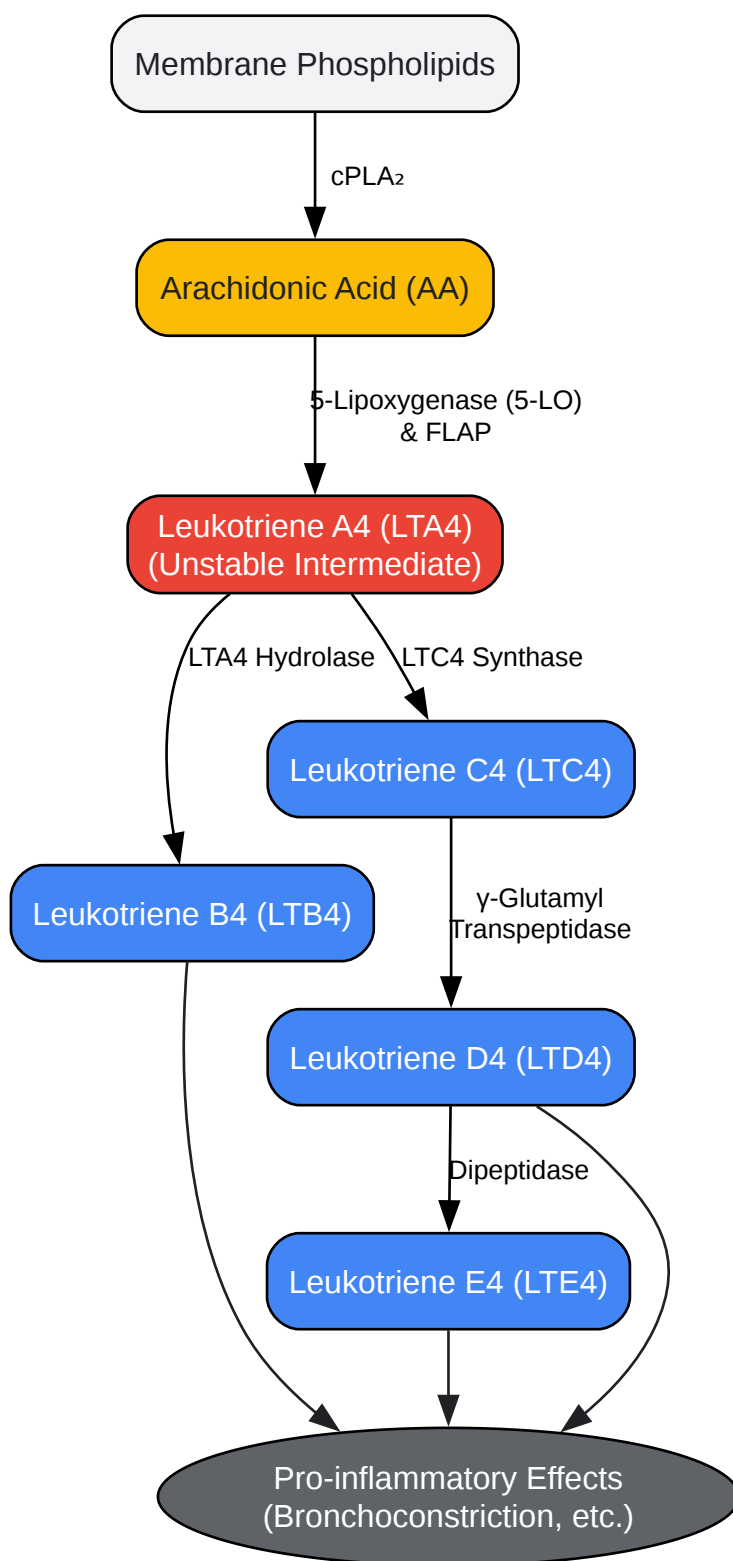


[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Biological Context: Leukotriene Biosynthesis Pathway

1-(2-Tetrahydrofuroyl)piperazine has been used as a reactant for preparing inhibitors of leukotriene biosynthesis. Leukotrienes are pro-inflammatory lipid mediators involved in various diseases, including asthma.[12] The diagram below outlines the core enzymatic steps in this pathway, which represents the therapeutic target for compounds derived from the subject molecule.



[Click to download full resolution via product page](#)

Caption: Simplified Leukotriene Biosynthesis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 63590-62-5 CAS Manufactory [m.chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. scbt.com [scbt.com]
- 4. 1-(2-Tetrahydrofuroyl)piperazine 63590-62-5 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom... [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. who.int [who.int]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1355225#1-2-tetrahydrofuroyl-piperazine-hydrobromide-solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com